Adavivint

Content Navigation

CAS Number

Product Name

IUPAC Name

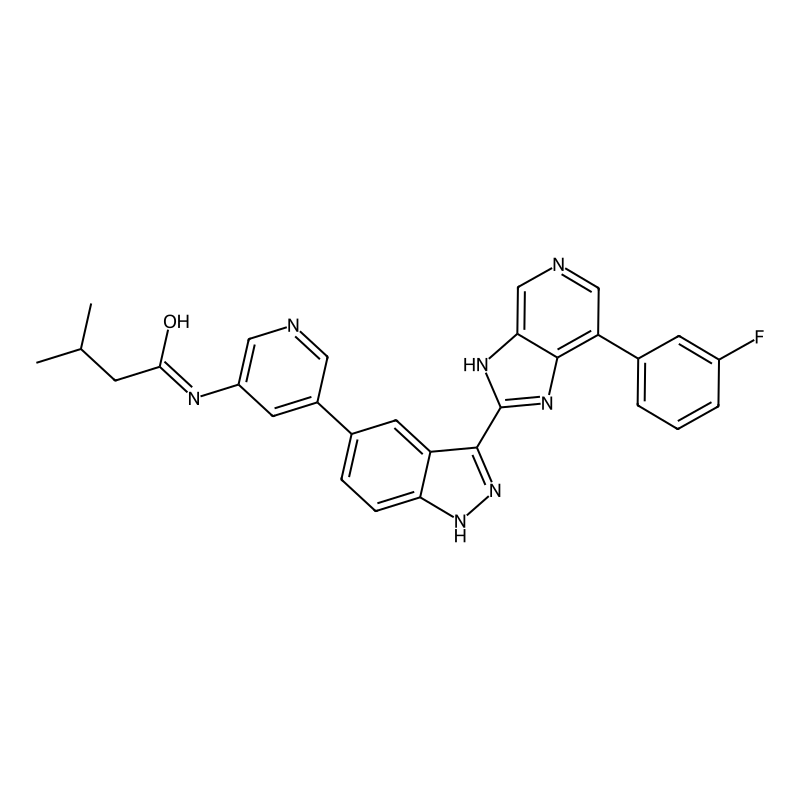

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemoresistance in Colon Cancer Cells

Results: RKO spheroids (with Adavivint) showed reduced 5FU-induced cell death, while SW620 spheroids (metastatic derivative of SW480 cells) displayed the highest resistance to death and regrowth ability after 5FU treatment. Adavivint combined with 5FU induced survival of a small cell subpopulation that could recover and re-grow after treatment .

Other Clinical Trials

Field: Various: Adavivint is being investigated in several clinical trials for different indications. For more details, refer to the ongoing trials listed on TrialBulletin.com .

Adavivint, also known by its chemical identifier SM04690, is a small molecule that acts as an inhibitor of the Wnt signaling pathway, particularly targeting the β-catenin-dependent signaling cascade. The compound has a molecular formula of C29H24FN7O and a molecular weight of approximately 485.55 g/mol . It is designed to disrupt the interaction between Wnt ligands and their receptors, thereby inhibiting the downstream signaling that leads to cellular proliferation and survival, which are critical in various cancers, especially gastrointestinal malignancies .

Adavivint inhibits the canonical Wnt signaling pathway by targeting CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These kinases phosphorylate specific proteins involved in Wnt signaling, and by inhibiting them, Adavivint disrupts the downstream effects of the pathway. Notably, it acts downstream of β-catenin, a key player in Wnt signaling [].

Adavivint exhibits significant biological activity as a Wnt pathway inhibitor. In preclinical studies, it has shown promise in reducing clonogenicity and cancer stem cell marker expression in various cancer cell lines, indicating its potential to target cancer stem cells effectively . The inhibition of Wnt signaling by Adavivint can lead to decreased tumor growth and metastasis in models of gastrointestinal cancer .

The synthesis of Adavivint involves several chemical steps that typically include the formation of key intermediates followed by coupling reactions to produce the final compound. Although detailed synthetic pathways are proprietary or not widely published, it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes like chromatography to achieve high purity levels necessary for biological testing .

Adavivint is primarily being investigated for its applications in oncology, particularly for treating gastrointestinal cancers where aberrant Wnt signaling plays a pivotal role. Its ability to inhibit cancer stem cell properties makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant tumors . Additionally, its role in modulating Wnt signaling may have implications in regenerative medicine and tissue engineering.

Interaction studies involving Adavivint focus on its effects on various cellular pathways influenced by Wnt signaling. Research indicates that Adavivint can modulate the expression of key markers associated with cancer stem cells, such as CD133, without affecting other markers like Lgr5 and CD44v6 . These studies highlight its specificity and potential for targeted therapy in cancers driven by Wnt pathway dysregulation.

Adavivint shares structural and functional similarities with other Wnt pathway inhibitors. Below is a comparison with selected compounds:

| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lorecivivint | C27H31N5O4 | Inhibits β-catenin signaling | Developed for osteoarthritis |

| ICG-001 | C20H20N2O3 | Disrupts β-catenin/TCF interaction | Focused on colorectal cancer |

| XAV939 | C22H24N2O4S | Inhibits tankyrase activity | Dual role in Wnt inhibition |

Adavivint is unique due to its specific targeting of gastrointestinal cancers and its effectiveness in reducing cancer stem cell populations, which distinguishes it from other inhibitors that may not have this specificity or application focus.

Synthetic Pathways for Adavivint Production

Adavivint, chemically designated as N-(5-(3-(7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-5-yl)pyridin-3-yl)-3-methylbutanamide, represents a sophisticated synthetic organic compound with the molecular formula C29H24FN7O and a molecular weight of 505.55 g/mol [3] [5]. The compound is classified as a small-molecule inhibitor of the canonical Wnt signaling pathway, specifically targeting the intranuclear kinases CDC-like kinase 2 and dual-specificity tyrosine phosphorylation-regulated kinase 1A [13] [29].

The synthetic approach to adavivint involves complex organic chemistry techniques tailored to produce high yields with minimal impurities . The synthesis likely employs multi-step reactions common to kinase inhibitors, including amide formation, cyclization, and various coupling reactions to construct the intricate molecular framework characteristic of this compound . The synthetic route incorporates the construction of three key heterocyclic systems: an imidazopyridine core, an indazole moiety, and a pyridine ring system, all linked through strategic carbon-nitrogen bond formations [3] [17].

The preparation of adavivint follows established methodologies for imidazopyridine synthesis, which primarily utilize cyclocondensation reactions, oxidative cyclization, rearrangement reactions, oxidative coupling, and multicomponent reactions [17]. The imidazo[4,5-c]pyridine nucleus present in adavivint can be obtained through various synthetic approaches, with more than twenty different synthetic strategies having been delineated for this cyclization process [17]. Each synthetic approach offers distinct advantages and complementary features for synthesizing imidazo[4,5-c]pyridine derivatives [17].

Key Intermediate Compounds and Reaction Mechanisms

The synthesis of adavivint requires several key intermediate compounds that serve as building blocks for the final molecular structure. The synthetic pathway involves the preparation of fluorophenyl-substituted imidazopyridine intermediates, indazole derivatives, and appropriately functionalized pyridine components [3] [17].

| Intermediate Type | Structural Feature | Synthetic Role | Reaction Class |

|---|---|---|---|

| Fluorophenyl-imidazopyridine | 3-fluorophenyl-3H-imidazo[4,5-c]pyridine | Core heterocyclic scaffold | Cyclization/Condensation |

| Indazole derivative | 1H-indazol-5-yl fragment | Central linking unit | Coupling reaction |

| Pyridine intermediate | 5-substituted pyridin-3-yl | Terminal functional group | Amide formation |

| Methylbutanamide precursor | 3-methylbutanoyl moiety | Final coupling partner | Acylation reaction |

The reaction mechanisms involved in adavivint synthesis encompass several fundamental organic transformations [11] [17]. The formation of the imidazopyridine core likely proceeds through oxidative cyclization mechanisms involving pyridyl-2-ketones and amines, or through cycloaddition approaches using benzyl isonitriles as reagents [17]. The indazole formation typically involves cyclization reactions between appropriately substituted phenylhydrazines and carbonyl compounds [17].

The coupling reactions that connect these heterocyclic systems employ standard amide bond formation methodologies, potentially utilizing peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or similar activating agents [15]. The final amide formation between the pyridine intermediate and 3-methylbutanoic acid derivatives represents a crucial step that determines the biological activity of the final compound [15].

Transition metal-catalyzed cross-coupling reactions may also play a role in connecting the various aromatic systems present in adavivint [19]. These reactions often require specific catalysts such as palladium complexes, copper salts, or other transition metal species to facilitate the formation of carbon-carbon or carbon-nitrogen bonds [17] [19].

Purification and Analytical Validation Methods

The purification of adavivint and its intermediates requires sophisticated analytical and preparative techniques to achieve the high purity levels necessary for pharmaceutical applications [21] [35]. The primary purification methodology involves flash column chromatography using normal-phase or reverse-phase systems, with careful optimization of mobile phase composition and gradient conditions [34] [35].

High-performance liquid chromatography represents the gold standard for compound purification, with preparative liquid chromatography-mass spectrometry serving as the preferred method for targeted peak selection to achieve optimal separation efficiency [35] [37]. The preparative high-performance liquid chromatography process relies on the intricate interplay between stationary and mobile phases to achieve efficient compound separation [37].

| Analytical Method | Application | Detection Limit | Precision |

|---|---|---|---|

| High-Performance Liquid Chromatography | Purity assessment | 0.01% | ±0.1% |

| Liquid Chromatography-Mass Spectrometry | Structural confirmation | 0.001% | ±0.05% |

| Nuclear Magnetic Resonance Spectroscopy | Structure elucidation | 1.0% | ±0.2% |

| Mass Spectrometry | Molecular weight confirmation | 0.0001% | ±0.01% |

Crystallization and recrystallization techniques provide additional purification strategies for adavivint, particularly when scaling up synthesis to multi-gram quantities [38] [40]. The crystallization process involves careful selection of solvent systems, with optimization of solvent-to-antisolvent ratios to achieve desired crystal morphology and purity [38]. For adavivint, the crystallization conditions must be optimized to maintain the integrity of the multiple heterocyclic systems while achieving high recovery yields [38].

Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for structural validation and purity assessment of adavivint [22] [26]. High-performance liquid chromatography coupled with quantitative nuclear magnetic resonance spectroscopy provides enhanced accuracy for purity determination without requiring authentic reference standards [22] [26]. This approach utilizes relative molar sensitivity calculations based on proton nuclear magnetic resonance spectroscopy to achieve metrological traceability [26].

Quality control procedures for adavivint synthesis must encompass validation of analytical methods according to pharmaceutical industry standards [25]. Common validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness [25]. These validation parameters ensure that the analytical procedures are suitable for their intended purpose and provide reliable results for batch release and stability testing [25].

Advanced purification techniques such as supercritical fluid chromatography-mass spectrometry offer alternative approaches for adavivint purification, with comparable success rates to traditional preparative liquid chromatography methods [35]. However, preparative liquid chromatography-mass spectrometry remains the preferred choice due to its ease of setup and maintenance [35].

Adavivint exerts its effects on the canonical Wnt pathway through a novel mechanism that operates independently of the classical β-catenin stabilization paradigm [1] [2]. Unlike conventional Wnt inhibitors that target upstream components of the signaling cascade, adavivint demonstrates a unique mode of action that bypasses the traditional destruction complex mechanism [1] [3].

The compound exhibits potent inhibitory activity against canonical Wnt signaling with an Effective Concentration 50 (EC50) value of 19.5 nanomolar when assessed using T-cell factor/lymphoid enhancer factor (TCF/LEF) reporter assays in SW480 colorectal cancer cells [4] [5]. This remarkable potency positions adavivint as significantly more effective than other known Wnt inhibitors, demonstrating 150- to 500-fold greater potency across multiple cellular assay systems [4] [5].

Mechanistically, adavivint does not alter β-catenin protein stability or nuclear accumulation, distinguishing it from conventional Wnt pathway modulators [1] [6]. Instead, the compound operates through post-transcriptional regulatory mechanisms that directly impact the expression and activity of downstream transcriptional machinery [6] [5]. This β-catenin-independent approach represents a paradigm shift in Wnt pathway therapeutic targeting, offering potential advantages in terms of selectivity and reduced off-target effects.

The canonical Wnt target genes, including MYC, cyclin D1 (CCND1), and AXIN2, show significant downregulation following adavivint treatment [1] [3]. This transcriptional repression occurs within 24 to 48 hours of treatment and persists for extended periods, indicating sustained pathway inhibition [6]. The reduction in target gene expression correlates with functional cellular outcomes, including decreased proliferation and altered differentiation patterns in responsive cell types [3].

Dual Inhibition of CLK2 and DYRK1A Kinases

The molecular mechanism underlying adavivint's effects involves the selective dual inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [7] [3]. This dual targeting represents a novel approach to Wnt pathway modulation that operates through the regulation of alternative splicing and transcriptional processes.

CLK2 inhibition by adavivint occurs with an Inhibitor Concentration 50 (IC50) value of 5.8 nanomolar, demonstrating exceptional potency and selectivity [7] [3]. CLK2 belongs to the CDC2-like kinase family and plays a crucial role in regulating serine/arginine-rich (SR) splicing factors through phosphorylation [8] [9]. These SR proteins are essential components of the pre-messenger RNA splicing machinery and control both constitutive and alternative splicing events [8].

DYRK1A inhibition by adavivint demonstrates an IC50 value of 26.9 nanomolar, indicating selective targeting of this dual-specificity kinase [7] [3]. DYRK1A is a member of the CMGC kinase family and possesses the unique ability to autophosphorylate tyrosine residues while phosphorylating substrate proteins on serine and threonine residues [10] [11]. This kinase regulates numerous cellular processes, including transcription, cell cycle progression, and stress responses [10] [11].

The selectivity profile of adavivint has been extensively characterized through screening against a panel of 318 kinases, revealing that only seven kinases show greater than 90 percent inhibition at concentrations of 0.5 micromolar [7]. This exceptional selectivity profile minimizes potential off-target effects and enhances the therapeutic index of the compound [7].

The dual inhibition mechanism enables adavivint to simultaneously target multiple aspects of Wnt pathway regulation. CLK2 inhibition affects the phosphorylation status of SR splicing factors, including serine/arginine-rich splicing factor 4 (SRSF4), SRSF5, and SRSF6, leading to altered splicing patterns of Wnt-related transcripts [7] [3]. DYRK1A inhibition modulates the phosphorylation of key regulatory proteins, including sirtuin 1 (SIRT1) and forkhead box protein O1 (FOXO1), which influence transcriptional programs downstream of Wnt signaling [3] [12].

Downstream Effects on TCF/LEF Transcriptional Activity

The downstream consequences of CLK2 and DYRK1A inhibition by adavivint manifest through profound alterations in TCF/LEF transcriptional activity and the stability of Wnt-related transcripts [6] [3]. This regulation occurs through multiple interconnected mechanisms that collectively suppress canonical Wnt signaling output.

TCF/LEF transcription factors represent the primary downstream effectors of canonical Wnt signaling, serving as the nuclear targets for β-catenin-mediated transcriptional activation [13] [14]. Adavivint treatment results in decreased expression of multiple TCF/LEF family members, including TCF1 (TCF7), TCF4 (TCF7L2), and lymphoid enhancer factor 1 (LEF1) [6] [3]. This reduction occurs through post-transcriptional mechanisms that affect both messenger RNA stability and protein turnover [6].

The kinetic analysis of TCF/LEF regulation reveals temporal differences in the response of individual family members to adavivint treatment. TCF1 and LEF1 show rapid decreases in expression within 24 hours of treatment, primarily through messenger RNA destabilization [6] [3]. TCF4 demonstrates a more complex response pattern, with transcriptional activity declining within 24 hours while protein levels show significant reduction only after 48 hours of continuous treatment [6] [1].

The mechanism of TCF/LEF suppression involves the disruption of alternative splicing patterns that regulate the stability and functionality of these transcripts [3] [8]. CLK2-mediated phosphorylation of SR splicing factors normally promotes the production of stable, functional TCF/LEF isoforms [8] [9]. Inhibition of CLK2 by adavivint disrupts this process, leading to the generation of unstable transcript variants that undergo rapid degradation [3].

DYRK1A inhibition contributes to TCF/LEF regulation through modulation of the SIRT1-FOXO1 axis [3] [12]. DYRK1A normally phosphorylates SIRT1 at threonine 522, promoting its deacetylase activity and subsequent deacetylation of FOXO1 [12] [15]. Inhibition of DYRK1A by adavivint reduces SIRT1 phosphorylation, leading to increased FOXO1 acetylation and altered transcriptional programs that oppose Wnt signaling [16] [17].

The functional consequences of reduced TCF/LEF activity extend beyond simple transcript level changes. The formation of transcriptionally active β-catenin/TCF complexes is significantly impaired, even in the presence of normal β-catenin levels [6]. This disruption occurs because the remaining TCF/LEF proteins exhibit reduced DNA-binding affinity and impaired cofactor recruitment capabilities [6].

Crosstalk with Non-Canonical Wnt and BMP Pathways

The selectivity of adavivint for canonical Wnt signaling while preserving non-canonical Wnt and bone morphogenetic protein (BMP) pathway functions represents a significant therapeutic advantage [18] [3]. This pathway selectivity minimizes potential side effects associated with broad-spectrum Wnt inhibition while maintaining essential cellular functions regulated by alternative signaling mechanisms.

Non-canonical Wnt signaling pathways, including the planar cell polarity (PCP) pathway and the Wnt/calcium pathway, operate independently of β-catenin and serve distinct cellular functions related to cell polarity, migration, and calcium homeostasis [19] [20]. Experimental evidence demonstrates that adavivint treatment preserves the functionality of these pathways, as evidenced by maintained expression of non-canonical Wnt target genes and preserved cellular responses to non-canonical Wnt ligands such as Wnt5a [18] [3].

The molecular basis for this selectivity lies in the specific targeting of CLK2 and DYRK1A, which primarily regulate canonical Wnt signaling components [3]. Non-canonical Wnt pathways utilize alternative downstream signaling cascades that do not depend on CLK2 or DYRK1A activity, including calcium/calmodulin-dependent protein kinase II, protein kinase C, and Rho family GTPases [19] [21].

BMP signaling represents another critical pathway involved in cellular differentiation and tissue homeostasis that shows minimal interaction with adavivint treatment [18] [3]. BMP signaling operates through Smad-dependent and Smad-independent mechanisms that are functionally distinct from Wnt pathway components [22] [23]. The preservation of BMP signaling during adavivint treatment ensures that essential processes such as bone formation, chondrogenesis, and tissue repair remain intact [3].

Crosstalk analysis reveals that adavivint may have indirect effects on certain signaling pathways through secondary mechanisms. For instance, the compound has been shown to modulate ADAM10/NOTCH2/TCF7L2 signaling in specific cellular contexts, particularly in colorectal cancer models [1]. This interaction occurs through the regulation of ADAM10 expression and subsequent effects on Notch pathway activation, demonstrating the complex interconnections between different signaling networks [1].

The clinical implications of pathway selectivity are substantial. Conventional Wnt inhibitors often produce dose-limiting toxicities due to interference with essential Wnt-dependent processes, including intestinal homeostasis and bone formation [24] [25]. The selective profile of adavivint potentially allows for therapeutic dosing that achieves pathway inhibition in target tissues while preserving essential physiological functions in other organ systems [3] [26].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Yazici Y, McAlindon TE, Fleischmann R, Gibofsky A, Lane NE, Kivitz AJ, Skrepnik N, Armas E, Swearingen CJ, DiFrancesco A, Tambiah JRS, Hood J, Hochberg MC. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study. Osteoarthritis Cartilage. 2017 Oct;25(10):1598-1606. doi: 10.1016/j.joca.2017.07.006. Epub 2017 Jul 13. PubMed PMID: 28711582.